1-(6-Chloro-4-methoxy-1H-indol-1-yl)ethanone

Description

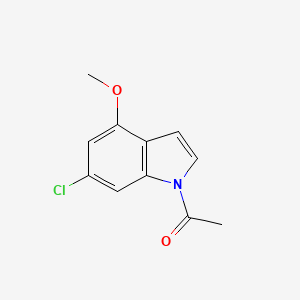

Structure

3D Structure

Properties

Molecular Formula |

C11H10ClNO2 |

|---|---|

Molecular Weight |

223.65 g/mol |

IUPAC Name |

1-(6-chloro-4-methoxyindol-1-yl)ethanone |

InChI |

InChI=1S/C11H10ClNO2/c1-7(14)13-4-3-9-10(13)5-8(12)6-11(9)15-2/h3-6H,1-2H3 |

InChI Key |

HKWQPNJBQHOFTG-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)N1C=CC2=C1C=C(C=C2OC)Cl |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-(6-Chloro-4-methoxy-1H-indol-1-yl)ethanone typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 6-chloroindole and 4-methoxybenzaldehyde.

Reaction Conditions: The key step involves the formation of the indole ring through a Fischer indole synthesis, which uses methanesulfonic acid under reflux conditions in methanol.

Industrial Production: Industrial production methods may involve optimizing the reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

1-(6-Chloro-4-methoxy-1H-indol-1-yl)ethanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the ketone group to an alcohol.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Research has demonstrated that derivatives of indole, including 1-(6-Chloro-4-methoxy-1H-indol-1-yl)ethanone, exhibit various biological activities:

- Antiviral Activity : The compound has shown potential against several viral strains, indicating its ability to inhibit viral replication through interaction with viral proteins or host cell receptors.

- Anticancer Properties : Studies suggest that it may induce apoptosis in cancer cells by modulating key signaling pathways involved in cell growth and survival. Its mechanism often involves the inhibition of specific enzymes that play critical roles in cancer progression.

- Antimicrobial Effects : The compound has been evaluated for its efficacy against various bacterial and fungal pathogens, demonstrating significant antimicrobial properties.

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry investigated the anticancer properties of this compound against various cancer cell lines. The results indicated that the compound effectively inhibited cell proliferation through apoptosis induction, with IC50 values significantly lower than those of standard chemotherapeutics .

Case Study 2: Antimicrobial Efficacy

In another study focusing on antimicrobial activity, researchers tested this compound against Candida albicans and other fungal species. The compound exhibited potent antifungal activity with minimum inhibitory concentration (MIC) values comparable to established antifungal agents .

Data Tables

Mechanism of Action

The mechanism of action of 1-(6-Chloro-4-methoxy-1H-indol-1-yl)ethanone involves its interaction with molecular targets such as enzymes and receptors. The indole ring can bind to specific sites on proteins, modulating their activity and leading to various biological effects. The chloro and methoxy substitutions may enhance the compound’s binding affinity and selectivity for certain targets .

Comparison with Similar Compounds

Positional Isomers and Substituent Variations

- 1-(4-Chloro-1H-indol-1-yl)-2-methoxy-ethanone (): Differs in the chloro group’s position (4- vs. 6-) and includes a methoxy group on the ethanone chain. The altered substitution pattern may affect planarity and intermolecular interactions compared to the target compound .

- 2-Hydroxy-1-(6-methoxy-1H-indol-3-yl)ethanone (): Features a hydroxyl group on the ethanone and a methoxy group at the 6-position of the indole.

Heterocyclic and Functional Group Modifications

- Indolyl-3-ethanone-α-thioethers (): Derivatives like 1-(5-bromo-1H-indol-3-yl)-2-((4-nitrophenyl)thio)ethanone replace the methoxy group with a thioether-linked aryl group. These modifications significantly enhance antimalarial activity (pIC₅₀ = 7.89–8.21) compared to chloroquine (pIC₅₀ = 7.55) .

- 2-Chloro-1-[2-(4-chlorophenyl)-1H-indol-3-yl]ethanone (): Incorporates a chloro-substituted phenyl ring at the indole’s 2-position and a chloro-ethanone group. This dual chloro substitution may improve lipophilicity (logP) and target binding in antiparasitic applications .

Antimalarial Activity

- 1-(5-Chloro-1H-indol-3-yl)-2-[(4-bromophenyl)thio]ethanone (): Exhibits potent antiplasmodial activity (IC₅₀ = 90 nM), attributed to the electron-withdrawing bromophenyl thioether enhancing target engagement .

- 1-(5-Nitro-1H-indol-3-yl)-2-((4-nitrophenyl)thio)ethanone (): Demonstrates superior activity (pIC₅₀ = 8.21) due to nitro groups increasing redox reactivity and interaction with parasite enzymes .

Antiviral and Antimicrobial Activity

- 1-(4-Methyl-1-(phenylsulfonyl)-1H-indol-3-yl)ethanone (): Shows anti-HIV-1 activity, where the sulfonyl group stabilizes the indole ring and enhances binding to viral proteases .

- Schiff bases derived from 1-(4-chloro-1-hydroxynaphthalen-2-yl)ethanone (): Exhibit moderate antibacterial activity against E. coli and S. Typhi, suggesting chloro and hydroxyl groups synergize for microbial membrane disruption .

Physicochemical and Pharmacokinetic Properties

*Calculated based on molecular formula C₁₁H₁₀ClNO₂.

Biological Activity

1-(6-Chloro-4-methoxy-1H-indol-1-yl)ethanone is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, drawing on diverse research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This compound features an indole moiety substituted with a chloro and methoxy group, which are critical for its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including antifungal, anticancer, and enzyme inhibition properties.

Antifungal Activity

Studies have shown that derivatives of indole, including this compound, possess antifungal properties. For example, compounds with similar structures demonstrated significant activity against Candida species with Minimum Inhibitory Concentrations (MICs) as low as 0.022 µg/mL . The mechanism typically involves the inhibition of fungal enzyme pathways, such as those involving cytochrome P450 enzymes critical for ergosterol biosynthesis.

Anticancer Activity

The compound has also been evaluated for its anticancer potential. In vitro studies have shown that indole derivatives can inhibit the proliferation of various cancer cell lines, including breast (MDA-MB-231) and liver (HepG2) cancer cells. For instance, spirooxindole derivatives related to indole structures exhibited IC50 values ranging from 16.8 to 31.3 µM against these cell lines . Such activity is often attributed to the ability of these compounds to induce apoptosis and inhibit cell cycle progression.

The biological activity of this compound can be attributed to several mechanisms:

1. Enzyme Inhibition:

- Tyrosinase Inhibition: Some indole derivatives have been identified as potent inhibitors of tyrosinase, an enzyme involved in melanin production and a target in skin disorders .

- CYP51 Inhibition: The compound may also inhibit CYP51, an enzyme crucial for fungal sterol biosynthesis, leading to antifungal effects .

2. Apoptosis Induction:

- Studies suggest that indole derivatives can trigger apoptotic pathways in cancer cells by activating caspases and altering mitochondrial membrane potential .

Case Studies

Several studies have investigated the biological activity of compounds structurally related to this compound:

Q & A

Q. What are the standard synthetic routes for 1-(6-Chloro-4-methoxy-1H-indol-1-yl)ethanone, and how can reaction conditions be optimized?

The synthesis of indole derivatives like this compound typically involves Friedel-Crafts acylation or nucleophilic substitution on pre-functionalized indoles. For example:

- Step 1 : Start with 6-chloro-4-methoxyindole. Introduce the ethanone group via acetylation using acetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) .

- Step 2 : Optimize reaction temperature (e.g., 0–25°C) to minimize side reactions like over-acylation. Monitor progress using TLC or HPLC .

- Step 3 : Purify via column chromatography (silica gel, eluent: ethyl acetate/hexane) and confirm purity using NMR (δ ~2.5 ppm for acetyl protons) .

Q. What spectroscopic techniques are critical for characterizing this compound, and how are data interpreted?

Q. What are the key physicochemical properties relevant to its stability and handling?

- Melting Point : 228–230°C .

- LogP : Predicted ~2.5–3.0 (indicating moderate lipophilicity) .

- Solubility : Poor in water; soluble in DMSO, DMF, or dichloromethane .

- Storage : Store at –20°C under inert gas (N₂/Ar) to prevent oxidation .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) predict the compound’s reactivity or biological interactions?

- Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps to assess electronic stability. For example, methoxy and chloro substituents lower LUMO energy, enhancing electrophilic reactivity .

- Molecular Docking : Use software like AutoDock Vina to model interactions with biological targets (e.g., cytochrome P450 enzymes). The acetyl group may form hydrogen bonds with catalytic residues .

- MD Simulations : Evaluate binding stability over 100 ns trajectories; RMSD < 2 Å indicates robust target engagement .

Q. How can researchers resolve contradictions in biological activity data (e.g., varying IC₅₀ values across studies)?

- Experimental Variables : Control solvent (DMSO vs. aqueous buffer), cell line (HEK293 vs. HeLa), and assay protocols (e.g., MTT vs. ATP-based viability) .

- Metabolic Stability : Test liver microsome stability (e.g., t₁/₂ > 30 min suggests suitability for in vivo studies) .

- Data Normalization : Use internal standards (e.g., 1-(4-Methoxy-3-methylphenyl)ethanone) for LC-MS quantification .

Q. What strategies mitigate challenges in crystallizing this compound for X-ray diffraction studies?

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced bioactivity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.